

# Application Notes and Protocols for Visualizing 4-MeO-MiPT-Induced Neural Activity

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## Compound of Interest

Compound Name: 4-Meo-mipt

Cat. No.: B3030822

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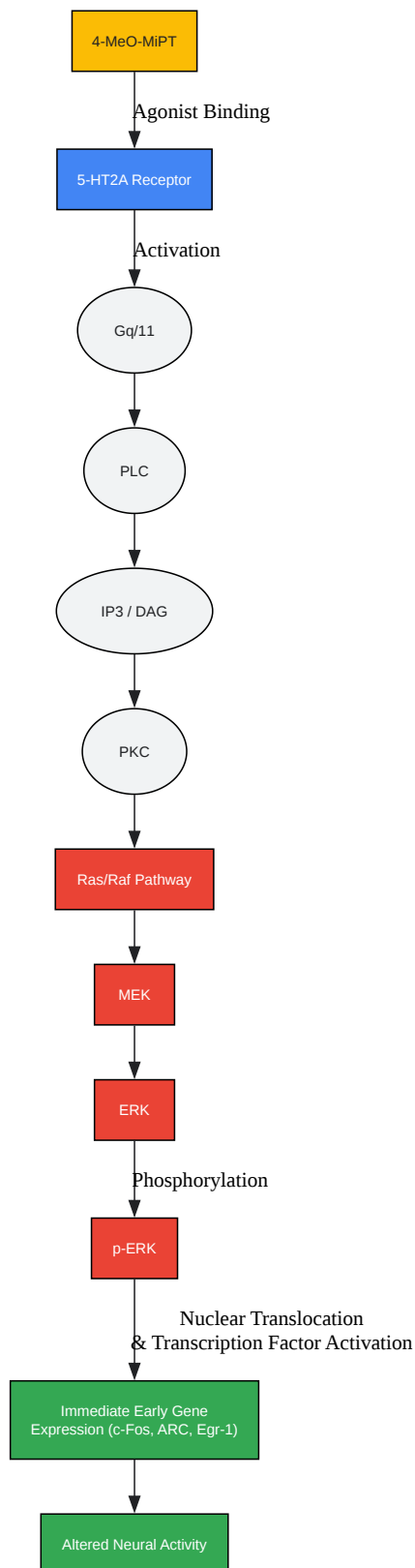
## Introduction

4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**) is a lesser-known psychedelic tryptamine, structurally related to other classic hallucinogens. Like many psychedelics, its primary mechanism of action is believed to be agonism at the serotonin 2A (5-HT<sub>2A</sub>) receptor. This interaction initiates a cascade of intracellular signaling events, leading to changes in neuronal activity and gene expression in various brain regions. Visualizing these changes is crucial for understanding the neurobiological effects of **4-MeO-MiPT** and for the development of novel therapeutics.

Immunohistochemistry (IHC) is a powerful technique to map neuronal activation by detecting the expression of immediate early genes (IEGs), such as c-Fos, ARC, and Egr-1. These genes are rapidly and transiently expressed in response to neuronal stimulation, serving as markers of recent neural activity.<sup>[1][2]</sup> Additionally, examining the phosphorylation of downstream signaling proteins like ERK (p-ERK) can provide insights into the specific pathways engaged by **4-MeO-MiPT**.<sup>[3][4]</sup>

These application notes provide detailed protocols for the immunohistochemical detection of c-Fos, ARC, and p-ERK in rodent brain tissue following the administration of **4-MeO-MiPT**.

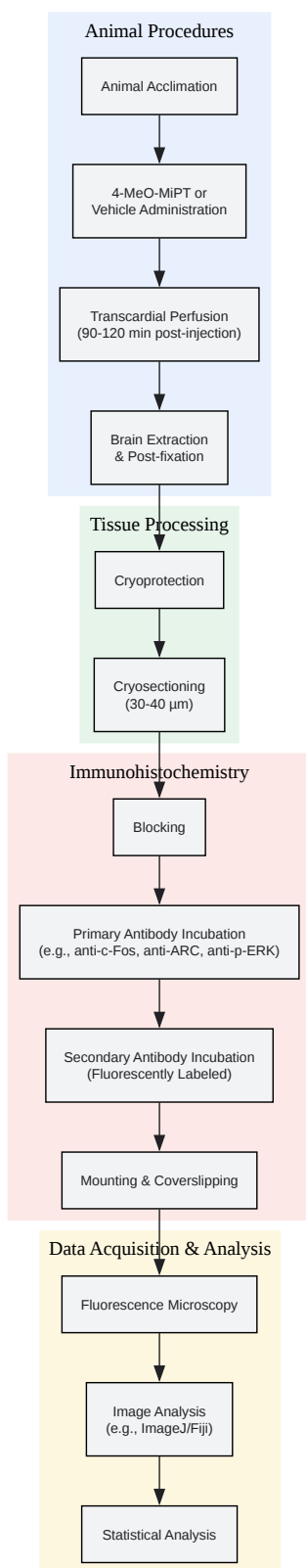
# Signaling Pathway of 4-MeO-MiPT-Induced Neural Activity



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Caption: Proposed signaling cascade of **4-MeO-MiPT**.

## Experimental Workflow



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## References

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